1-Cyclopentene-1,2-dicarboxylic anhydride chemical properties
1-Cyclopentene-1,2-dicarboxylic anhydride chemical properties
An In-Depth Technical Guide to the Chemical Properties of 1-Cyclopentene-1,2-dicarboxylic Anhydride
Introduction
1-Cyclopentene-1,2-dicarboxylic anhydride (CAS No: 3205-94-5) is a versatile bifunctional molecule that serves as a pivotal intermediate in advanced organic synthesis and materials science.[1] Its rigid, cyclic structure, incorporating both a reactive dienophile and a latent dicarboxylic acid moiety, makes it a valuable building block for creating complex molecular architectures. This guide offers a comprehensive exploration of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in drug development and chemical synthesis. We will delve into the causality behind its reactivity, provide validated experimental protocols, and present its characteristics in a structured, data-driven format.
Physicochemical and Spectroscopic Profile
The anhydride's physical state and structural features dictate its behavior in different chemical environments. Its properties are well-documented and provide a baseline for its application in synthesis.
Physical and Chemical Properties
The key physicochemical properties of 1-Cyclopentene-1,2-dicarboxylic anhydride are summarized below. These values are critical for determining appropriate solvents, reaction temperatures, and storage conditions.
| Property | Value | Source(s) |
| CAS Number | 3205-94-5 | |
| Molecular Formula | C₇H₆O₃ | |
| Molecular Weight | 138.12 g/mol | |
| Appearance | Solid, White to Tan Powder/Crystals | [N/A] |
| Melting Point | 42-45 °C | |
| Boiling Point | 133-135 °C at 10 mmHg | |
| Density | 1.37 g/cm³ | [N/A] |
| Refractive Index (n20/D) | 1.4978 | |
| Storage Temperature | 2-8°C under inert gas | [N/A] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of the anhydride. While specific spectra are proprietary, the expected data based on its functional groups are highly predictable.
Infrared (IR) Spectroscopy: The most prominent features in the IR spectrum of an acid anhydride are the two carbonyl (C=O) stretching bands, which arise from symmetric and asymmetric stretching modes.[2]
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Asymmetric C=O Stretch: ~1820-1860 cm⁻¹ (stronger for cyclic anhydrides)
-
Symmetric C=O Stretch: ~1750-1790 cm⁻¹ (weaker for cyclic anhydrides)
-
C-O-C Stretch: A strong band between 1000-1300 cm⁻¹ is also characteristic.[2]
-
C=C Stretch: A medium-intensity peak around 1640-1680 cm⁻¹ for the cyclopentene double bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would exhibit signals corresponding to the three distinct types of protons in the molecule. The allylic protons (adjacent to the double bond) would appear as a multiplet around 2.5-2.8 ppm. The protons on the remaining saturated carbon of the ring would be found further upfield, likely as a multiplet around 2.0-2.3 ppm. Due to the lack of protons directly on the double bond, no signals are expected in the typical vinylic region (5-7 ppm).
-
¹³C NMR: The carbon spectrum would be characterized by two distinct carbonyl carbon signals in the range of 160-175 ppm. The two olefinic carbons of the double bond would appear between 130-145 ppm. The remaining aliphatic carbons in the cyclopentene ring would produce signals in the 20-40 ppm range.
Synthesis and Preparation
1-Cyclopentene-1,2-dicarboxylic anhydride is typically prepared via a two-step process: first, the synthesis of the corresponding dicarboxylic acid, followed by an intramolecular dehydration to form the cyclic anhydride.
Synthesis of 1-Cyclopentene-1,2-dicarboxylic Acid
The precursor acid can be synthesized through various routes, often starting from materials like cyclopentadiene or other five-membered ring compounds.[3] A common approach involves the hydrogenation of a related unsaturated precursor.[3]
Dehydration to the Anhydride
The formation of a cyclic anhydride from its corresponding cis-dicarboxylic acid is a standard and efficient dehydration reaction, commonly achieved by heating with a dehydrating agent like acetic anhydride or by electrochemical methods.[4][5]
Caption: General workflow for anhydride synthesis.
Experimental Protocol: Dehydration of a Dicarboxylic Acid
This protocol is adapted from the synthesis of the saturated analog, cis-cyclopentane-1,2-dicarboxylic anhydride, and is a representative method for this class of transformation.[4]
-
Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 1-cyclopentene-1,2-dicarboxylic acid (1 equivalent) with an excess of acetic anhydride (5-10 equivalents).
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by the disappearance of the solid dicarboxylic acid. Causality: Heating provides the activation energy for the dehydration, while the excess acetic anhydride drives the equilibrium towards the product by acting as both a solvent and a water scavenger.
-
Workup: After cooling the reaction mixture to room temperature, remove the excess acetic anhydride and the acetic acid byproduct under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude anhydride can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent system (e.g., ether/hexane) to yield the final product.
Chemical Reactivity and Key Transformations
The anhydride's reactivity is dominated by two key features: the electrophilicity of its carbonyl carbons and the electron-deficient double bond, which makes it an excellent dienophile.
Diels-Alder Reactions
As a dienophile, 1-cyclopentene-1,2-dicarboxylic anhydride readily participates in [4+2] cycloaddition reactions with conjugated dienes.[1] This reaction is a cornerstone of synthetic chemistry for its ability to form six-membered rings with high stereocontrol. The electron-withdrawing nature of the anhydride group activates the double bond for reaction with electron-rich dienes.[6]
Caption: The concerted mechanism of the Diels-Alder reaction.
Experimental Protocol: Diels-Alder Reaction
This protocol describes a model reaction between maleic anhydride and cyclopentadiene, which is mechanistically analogous to reactions involving 1-cyclopentene-1,2-dicarboxylic anhydride.[7][8]
-
Dienophile Solution: Dissolve maleic anhydride (1 equivalent) in a suitable solvent like ethyl acetate in a conical flask or Craig tube with gentle warming. Add an equal volume of a non-polar co-solvent like hexane or petroleum ether and allow the solution to cool. Causality: The mixed solvent system ensures the reactants are soluble while allowing the less soluble product to crystallize upon formation.
-
Diene Addition: Cool the dienophile solution in an ice-water bath. Add freshly distilled cyclopentadiene (1 equivalent) dropwise with swirling. Cyclopentadiene is obtained by the thermal cracking of its dimer, dicyclopentadiene.
-
Reaction and Crystallization: An exothermic reaction occurs, and a white solid product precipitates. Swirl the mixture in the ice bath for several minutes to ensure complete reaction and crystallization.
-
Isolation: Collect the crystalline product by vacuum filtration or centrifugation. Wash the crystals with cold petroleum ether to remove any unreacted starting materials and dry to obtain the final adduct.
Ring-Opening Reactions
The anhydride ring is susceptible to nucleophilic attack at the carbonyl carbons. This leads to the opening of the ring to form dicarboxylic acid derivatives. This reaction is fundamental to using the anhydride as a precursor for polyesters and polyamides.
-
Hydrolysis: Reaction with water (often catalyzed by acid or base) yields the parent 1-cyclopentene-1,2-dicarboxylic acid.[9]
-
Alcoholysis: Reaction with alcohols produces a mono-ester.
-
Aminolysis: Reaction with amines yields a mono-amide acid.
Caption: General mechanism for nucleophilic ring-opening.
Experimental Protocol: Hydrolysis of an Anhydride
This protocol provides a general method for hydrolyzing a cyclic anhydride to its corresponding dicarboxylic acid.[9][10]
-
Setup: Place the anhydride (1 equivalent) in a round-bottom flask with a sufficient amount of deionized water (e.g., 10-20 mL per gram of anhydride).
-
Hydrolysis: Heat the mixture to boiling with stirring. Initially, the anhydride may melt to form an oil, but it will gradually dissolve as the hydrolysis proceeds. Continue heating until a clear, homogeneous solution is obtained. Causality: Heating increases the rate of the hydrolysis reaction and the solubility of the resulting dicarboxylic acid.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask at the air-water interface can induce crystallization. Further cooling in an ice bath will maximize the yield.
-
Isolation: Collect the crystalline dicarboxylic acid product by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.
Applications in Synthesis and Materials Science
The unique reactivity of 1-cyclopentene-1,2-dicarboxylic anhydride makes it a valuable tool in several fields:
-
Fine Chemical Synthesis: It is a key intermediate for building complex cyclic and bicyclic structures, which are common motifs in pharmaceuticals and natural products.[1] For instance, the related saturated anhydride is used to prepare proline derivatives, which are important in medicinal chemistry.[4]
-
Polymer Chemistry: It serves as a precursor or curing agent for polymers such as epoxy resins and polyesters. Its incorporation into a polymer backbone can enhance properties like thermal stability and chemical resistance.[1][11]
-
Drug Development: The saturated analog, cis-cyclopentane-1,2-dicarboxylic anhydride, is a reagent used in the synthesis of the hepatitis C virus protease inhibitor Telaprevir.[12]
Safety and Handling
As with any laboratory chemical, proper handling of 1-Cyclopentene-1,2-dicarboxylic anhydride is crucial. It is classified as an irritant.
| Hazard Class | GHS Classification | Precautionary Statements | Source(s) |
| Skin Irritation | Category 2 | H315: Causes skin irritation. | |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation. | |
| Respiratory Irritation | STOT SE 3 | H335: May cause respiratory irritation. |
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust.
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture. [N/A]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
1-Cyclopentene-1,2-dicarboxylic anhydride is a highly functional and reactive molecule with significant utility in organic synthesis and polymer science. Its capacity to act as a potent dienophile allows for the elegant construction of complex cyclic systems, while the reactivity of the anhydride group provides a gateway to dicarboxylic acid derivatives and polymers. A thorough understanding of its chemical properties, reactivity, and handling requirements enables researchers to leverage this versatile intermediate for innovation in drug discovery and materials development.
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